molecular formula C15H22N2O3 B12959562 Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate

Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate

Cat. No.: B12959562
M. Wt: 278.35 g/mol
InChI Key: WOGMDLJDFULMIP-UHFFFAOYSA-N
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Description

Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a piperidine ring, and a methoxy substituent, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methoxypiperidine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine. This interaction is facilitated by the benzyl-piperidine moiety, which provides strong binding affinity to the enzyme’s catalytic site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate is unique due to its methoxy substituent, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the methoxy group plays a crucial role in the reaction mechanism .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

benzyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-19-15(7-9-16-10-8-15)12-17-14(18)20-11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3,(H,17,18)

InChI Key

WOGMDLJDFULMIP-UHFFFAOYSA-N

Canonical SMILES

COC1(CCNCC1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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